

# 1-Bromo-4-(tert-butyl)-2-methylbenzene

## chemical properties

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### Compound of Interest

**Compound Name:** 1-Bromo-4-(tert-butyl)-2-methylbenzene

**Cat. No.:** B8585258

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An In-Depth Technical Guide to the Chemical Properties and Reactivity of **1-Bromo-4-(tert-butyl)-2-methylbenzene**

## Introduction

**1-Bromo-4-(tert-butyl)-2-methylbenzene** is a substituted aromatic halide of significant interest in synthetic organic chemistry. As a versatile building block, its unique substitution pattern—featuring a bulky tert-butyl group para to the bromine and a methyl group ortho to it—imparts specific steric and electronic properties that are highly valuable in the targeted synthesis of complex molecules, including pharmaceuticals and advanced materials. The strategic placement of these groups dictates the regioselectivity of subsequent reactions, offering chemists precise control over molecular architecture.

This guide provides a comprehensive technical overview of **1-Bromo-4-(tert-butyl)-2-methylbenzene**, designed for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, spectroscopic signature, plausible synthetic routes, and characteristic reactivity. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an authoritative resource for leveraging this compound in advanced chemical applications.

## Physicochemical and Computed Properties

The fundamental properties of **1-Bromo-4-(tert-butyl)-2-methylbenzene** define its behavior in a laboratory setting. While extensive experimental data for this specific isomer is not broadly published, its properties can be reliably predicted using computational models, which are essential for experimental design.

Identifier	Value	Source
IUPAC Name	1-bromo-4-tert-butyl-2-methylbenzene	<a href="#">[1]</a>
Synonyms	1-Bromo-2-methyl-4-(tert-butyl)benzene	<a href="#">[1]</a>
CAS Number	854637-01-7	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>15</sub> Br	<a href="#">[1]</a>
Molecular Weight	227.14 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	226.03571 Da	<a href="#">[1]</a>
XLogP3	4.6	<a href="#">[1]</a>
Topological Polar Surface Area	0 Å <sup>2</sup>	<a href="#">[1]</a>
Heavy Atom Count	12	<a href="#">[1]</a>

Note: The properties listed above are primarily computed values sourced from PubChem, providing a foundational dataset for this compound.[\[1\]](#)

## Spectroscopic Characterization (Predicted)

Spectroscopic analysis is critical for structure verification. Based on the known principles of NMR, MS, and IR spectroscopy, the following spectral characteristics are predicted for **1-Bromo-4-(tert-butyl)-2-methylbenzene**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative due to the molecule's asymmetry.

- Aromatic Protons ( $\delta$  7.0-7.5 ppm): Three distinct signals are anticipated in the aromatic region. The proton ortho to the bromine atom (at C6) would likely appear as a doublet. The proton between the two alkyl groups (at C3) would appear as a doublet of doublets, and the proton ortho to the tert-butyl group (at C5) would appear as a singlet or a very narrowly split doublet.
- Methyl Protons ( $\delta$  ~2.4 ppm): The methyl group at C2, being attached to the aromatic ring, is expected to produce a sharp singlet.
- tert-Butyl Protons ( $\delta$  ~1.3 ppm): The nine equivalent protons of the tert-butyl group will yield a strong singlet, a characteristic feature in the spectrum.

## **<sup>13</sup>C NMR Spectroscopy**

The molecule's asymmetry should result in 11 distinct signals in the broadband-decoupled <sup>13</sup>C NMR spectrum, corresponding to each unique carbon atom. The carbon atom attached to the bromine (C1) would be significantly influenced by the halogen's electronegativity and heavy atom effect.

## **Mass Spectrometry**

Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion peak ( $M^+$ ) due to the presence of bromine isotopes (<sup>79</sup>Br and <sup>81</sup>Br) in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at  $m/z$  226 and 228. A prominent fragment would be the loss of the tert-butyl group, leading to a significant peak at  $m/z$  170/172.

## **Infrared (IR) Spectroscopy**

The IR spectrum would be characterized by:

- C-H stretching (aromatic): Peaks just above 3000  $\text{cm}^{-1}$ .
- C-H stretching (aliphatic): Peaks just below 3000  $\text{cm}^{-1}$ .
- C=C stretching (aromatic): Overtone and combination bands in the 1600-2000  $\text{cm}^{-1}$  region and fundamental vibrations around 1450-1600  $\text{cm}^{-1}$ .
- C-Br stretching: A signal in the fingerprint region, typically between 500-600  $\text{cm}^{-1}$ .

## Synthesis and Manufacturing

A logical and efficient synthesis of **1-Bromo-4-(tert-butyl)-2-methylbenzene** is crucial for its availability. A plausible approach involves the electrophilic bromination of 1-(tert-butyl)-3-methylbenzene.

## Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The directing effects of the substituents on the starting material, 1-(tert-butyl)-3-methylbenzene, are key to this strategy. Both the methyl and tert-butyl groups are ortho-, para-directing activators. The bromine will preferentially add to the positions most activated and sterically accessible. The position between the two groups is sterically hindered. The positions ortho to the methyl group and ortho to the tert-butyl group are the most likely candidates. The C4 position (para to the methyl group) is sterically accessible and electronically activated, making it a prime site for bromination.

Caption: Proposed synthesis of **1-Bromo-4-(tert-butyl)-2-methylbenzene**.

## Experimental Protocol: Laboratory Scale Synthesis

- **Setup:** A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).
- **Charging the Reactor:** The flask is charged with 1-(tert-butyl)-3-methylbenzene and a non-polar solvent like carbon tetrachloride ( $CCl_4$ ). A catalytic amount of iron filings or ferric bromide ( $FeBr_3$ ) is added.
- **Bromination:** A solution of bromine ( $Br_2$ ) in  $CCl_4$  is added dropwise from the dropping funnel at room temperature with vigorous stirring. The reaction is exothermic and may require cooling in an ice bath to maintain control.
- **Reaction Monitoring:** The reaction progress is monitored by TLC or GC analysis until the starting material is consumed.
- **Quenching and Workup:** The reaction mixture is cooled and slowly poured into a solution of sodium bisulfite to quench excess bromine. The organic layer is separated, washed with

water and brine, and dried over anhydrous magnesium sulfate.

- Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure **1-Bromo-4-(tert-butyl)-2-methylbenzene**.

## Chemical Reactivity and Synthetic Applications

The reactivity of **1-Bromo-4-(tert-butyl)-2-methylbenzene** is dominated by the carbon-bromine bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds.

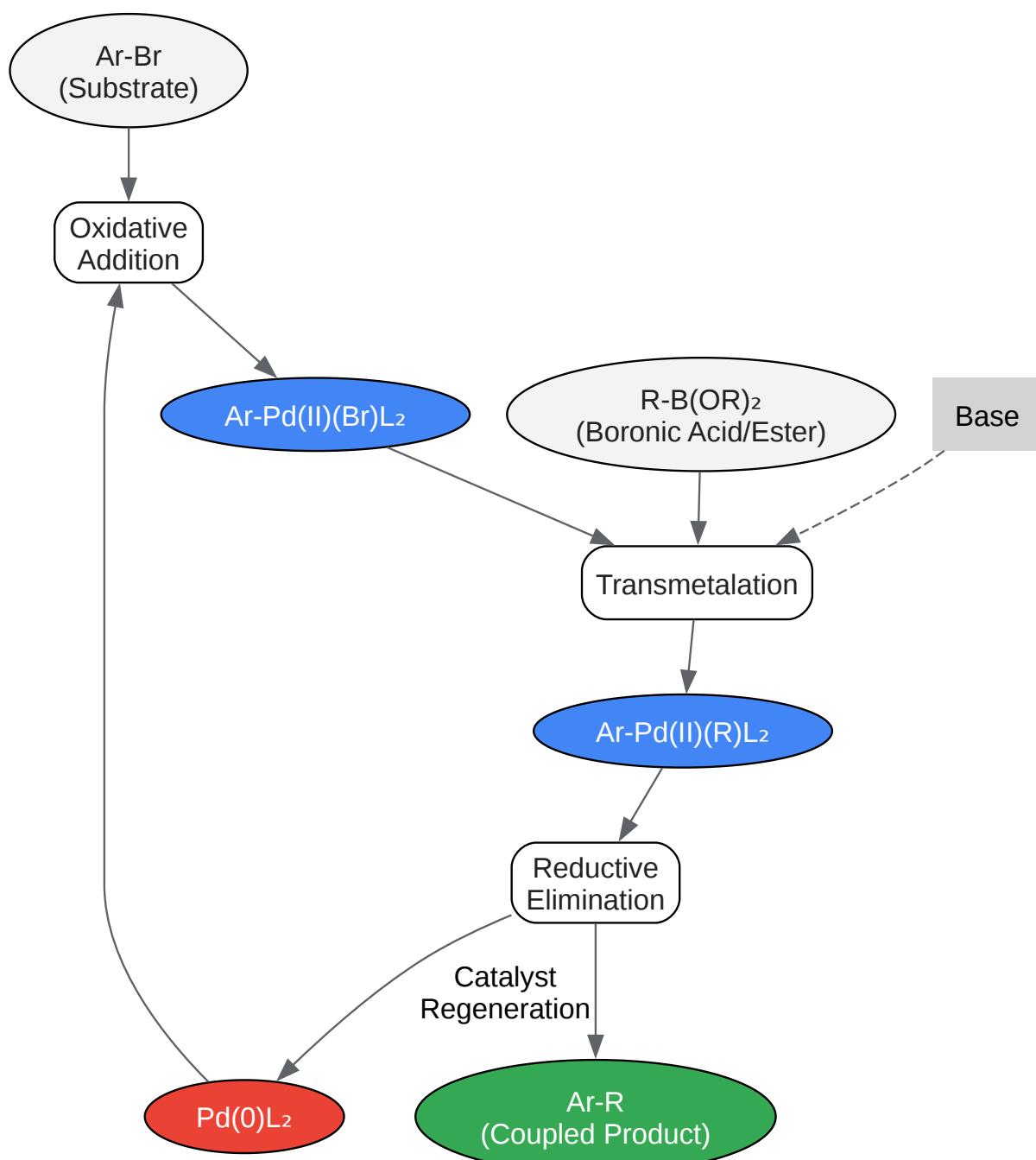
### Metal-Halogen Exchange

This compound readily undergoes metal-halogen exchange to form highly reactive organometallic reagents.

- Grignard Reagent Formation: Reaction with magnesium turnings in an ether solvent (like THF or diethyl ether) yields the corresponding Grignard reagent. This nucleophilic species is a cornerstone for forming C-C bonds with carbonyls, epoxides, and other electrophiles.
- Organolithium Reagent Formation: Reaction with strong organolithium bases like n-butyllithium or tert-butyllithium at low temperatures results in a lithium-bromide exchange, producing the aryl lithium species.<sup>[2][3][4]</sup> This is often faster and occurs under milder conditions than Grignard formation.

### Palladium-Catalyzed Cross-Coupling Reactions

This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science. The steric hindrance provided by the ortho-methyl group can be a critical factor, often requiring specialized bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate efficient oxidative addition and reductive elimination steps.



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Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

- Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl structure.
- Heck Coupling: Reaction with an alkene to form a substituted alkene.
- Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

## Elimination-Addition (Benzyne) Mechanism

When treated with an exceptionally strong base, such as sodium amide ( $\text{NaNH}_2$ ) in liquid ammonia, aryl halides that have a proton ortho to the halogen can undergo an elimination-addition reaction.<sup>[5]</sup>

- Deprotonation: The strong base abstracts a proton from the C3 position, which is adjacent to the bromine atom.
- Elimination: The resulting carbanion rapidly eliminates the bromide ion, forming a highly reactive benzene intermediate (4-tert-butyl-2-methylbenzene).
- Nucleophilic Addition: The nucleophile (e.g.,  $\text{NH}_2^-$ ) then attacks one of the two carbons of the triple bond. The regioselectivity of this attack is directed by the electronic effects of the alkyl substituents, leading to a mixture of isomeric amine products.

## Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols are mandatory. The following guidelines are based on safety data for structurally similar chemicals.<sup>[6][7][8]</sup>

Hazard Category	Description	Precautionary Statement
Skin Irritation	Causes skin irritation.	Wear protective gloves and clothing.[6] Wash thoroughly after handling.[8]
Eye Irritation	Causes serious eye irritation.	Wear eye and face protection. [6] If in eyes, rinse cautiously with water for several minutes. [8]
Respiratory Irritation	May cause respiratory irritation.	Use only outdoors or in a well-ventilated area.[6] Avoid breathing vapors.[7]
Aquatic Toxicity	Toxic to aquatic life with long-lasting effects.	Avoid release to the environment.[6]

## Personal Protective Equipment (PPE)

- Gloves: Chemical-resistant gloves (e.g., nitrile).
- Eye Protection: Safety glasses with side shields or chemical goggles.
- Lab Coat: A standard laboratory coat should be worn.

## Handling and Storage

- Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors.[9]
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10]
- Keep the container tightly closed when not in use.[9]

## Spill and Disposal Procedures

- In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[6]

- Dispose of contents and container in accordance with local, state, and federal regulations at an authorized hazardous waste collection point.[6]

## Conclusion

**1-Bromo-4-(tert-butyl)-2-methylbenzene** is a synthetically valuable aryl bromide whose utility is defined by its unique substitution pattern. The interplay between the bromo functional group and the sterically demanding ortho-methyl and para-tert-butyl groups provides chemists with a powerful tool for constructing complex molecular frameworks with high regiochemical control. Its proficiency in undergoing metal-halogen exchange and participating in a wide array of cross-coupling reactions makes it an indispensable building block for the synthesis of novel compounds in the pharmaceutical and materials science industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

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